![molecular formula C11H15Cl2NO2 B179635 CpdA CAS No. 14593-25-0](/img/structure/B179635.png)
CpdA
Overview
Description
“CpdA” could refer to multiple things, including the Council of Producers & Distributors of Agrotechnology (CPDA), an organization that certifies adjuvants , or Anticoagulant Citrate Phosphate Dextrose Adenine Solution, a medical solution used for the anticoagulation of whole blood . In the context of biochemistry, “CpdA” could refer to Cyclic 3′,5′-adenosine monophosphate (cAMP) phosphodiesterase, an enzyme involved in amino acid metabolism in bacteria .
Synthesis Analysis
The synthesis of CpdA, in the context of biochemistry, involves the disruption of the cpdA gene in MR-1 using a two-step homologous recombination method . In another context, a novel carbazole-bearing diamine (3,6-CPDA) has been synthesized by Suzuki coupling reaction .
Molecular Structure Analysis
The molecular structure of CpdA, when referring to cellulose propanoate diacetate (CPDA), has been determined through combined X-ray fibre diagrams and electron diffraction patterns of single crystal analysis .
Chemical Reactions Analysis
CpdA, as a cyclic 3′,5′-adenosine monophosphate (cAMP) phosphodiesterase, catalyzes the hydrolysis of cAMP, a signaling molecule affecting diverse cellular and metabolic processes in bacteria . Carboxypeptidase A (CPDA) is a pancreatic metalloexopeptidase that hydrolyzes the peptide bond adjacent to the C-terminal end of a polypeptide chain .
Physical And Chemical Properties Analysis
The physical and chemical properties of CpdA can vary depending on the context. For example, in the context of stored canine CPDA-1 whole blood, hematological changes and oxidative stress are present in the first week of storage, resulting in depletion of the antioxidant system and subsequent accumulation of oxidation products as well as erythrocyte hemolysis .
Scientific Research Applications
Immunomodulatory Effects
Compound A (CpdA) is known for its immunomodulatory effects. A study by Liberman et al. (2012) highlights that CpdA, a dissociated non-steroidal glucocorticoid receptor (GR) ligand, possesses anti-inflammatory properties. It modulates proinflammatory gene expression by favoring GR monomer formation, without enhancing glucocorticoid (GC) response element-driven gene expression. This property of CpdA results in a reduced side effect profile compared to traditional GCs. Specifically, CpdA was found to inhibit T-bet (Th1) activity and induce GATA-3 (Th2) activity in immune cells, impacting the balance between Th1 and Th2 responses which is crucial in immune and inflammatory responses (Liberman et al., 2012).
Treatment of Neuroinflammatory Diseases
Van Loo et al. (2010) explored the effectiveness of CpdA in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. Their findings suggested that CpdA treatment significantly suppressed clinical symptoms of EAE, demonstrating its potential as a therapeutic intervention in multiple sclerosis and other neuroinflammatory diseases. The study observed that CpdA reduced leukocyte infiltration, inflammatory cytokines, and chemokines in the spinal cord, indicating its potent anti-inflammatory characteristics (van Loo et al., 2010).
Application in Asthma Treatment
Gavrila et al. (2015) investigated the role of CpdA in modulating cytokine-induced glucocorticoid resistance in human airway smooth muscle (ASM) cells, a feature central to severe asthma. The study found that CpdA inhibited the production of glucocorticoid-resistant chemokines in both healthy and asthmatic ASM cells. This suggests that targeting CpdA-sensitive pathways in ASM cells could be an alternative therapeutic approach for treating glucocorticoid resistance in asthma (Gavrila et al., 2015).
Bone Density Preservation
A study by Thiele et al. (2012) demonstrated the bone-sparing potential of CpdA in a mouse model of glucocorticoid-induced bone loss. Unlike prednisolone, CpdA did not affect bone density, suggesting that it could be an alternative to traditional glucocorticoids, which often lead to bone density reduction. This property of CpdA underlines its potential in reducing the adverse effects on the skeleton associated with glucocorticoid use (Thiele et al., 2012).
Safety And Hazards
Future Directions
The future directions of CpdA can vary depending on the context. For example, in the context of the Council of Producers & Distributors of Agrotechnology (CPDA), they have planned events like the Adjuvant University . In the context of plant biostimulants, there are proposals for short-term legislation to define plant biostimulants and clarify their status under FIFRA .
properties
IUPAC Name |
[4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMYTPCPAWZWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431632 | |
Record name | 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride | |
CAS RN |
14593-25-0 | |
Record name | Phenol, 4-(1-chloro-2-(methylamino)ethyl)-, 1-acetate, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[1-CHLORO-2-(METHYLAMINO)ETHYL]PHENYL ACETATE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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